molecular formula C27H17NO2 B5016757 8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No.: B5016757
M. Wt: 387.4 g/mol
InChI Key: MPMDWIJLGGWIRF-UHFFFAOYSA-N
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Description

8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a benzo-indeno-quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 1,3-indandione and substituted anilines under specific conditions. For instance, the use of cross-linked poly(2-acrylamido-2-methyl propane sulphonic acid) as a catalyst has been reported to be effective in achieving high yields . The reaction is usually carried out under mild conditions, with short reaction times and easy workup procedures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, yield, and purity of the final product. The use of polymer-supported catalysts and microwave irradiation techniques could be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives and quinone forms, which can be further utilized in different applications.

Scientific Research Applications

8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with specific molecular targets. For instance, it has been shown to induce DNA damage in certain cell lines, leading to apoptosis through the activation of caspase pathways . The compound’s structure allows it to intercalate with DNA, disrupting normal cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is unique due to its specific methoxyphenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the development of targeted therapies and advanced materials.

Properties

IUPAC Name

11-(2-methoxyphenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO2/c1-30-22-13-7-6-12-20(22)26-25-24(18-10-4-5-11-19(18)27(25)29)23-17-9-3-2-8-16(17)14-15-21(23)28-26/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMDWIJLGGWIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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